molecular formula C9H5N3O B13958874 Oxazolo[4,5-b]quinoxaline CAS No. 269-86-3

Oxazolo[4,5-b]quinoxaline

Cat. No.: B13958874
CAS No.: 269-86-3
M. Wt: 171.16 g/mol
InChI Key: ZSWULIBFTCVIDV-UHFFFAOYSA-N
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Description

Oxazolo[4,5-b]quinoxaline is a heterocyclic compound that features a fused ring system combining an oxazole ring and a quinoxaline ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

The synthesis of oxazolo[4,5-b]quinoxaline typically involves multi-step reactions starting from quinoxaline derivatives. One common synthetic route includes the following steps :

    Iodination: Iodination at the C5 position of 6-amino-2-chloroquinoxaline.

    Substitution: Substitution of the chloro group with an appropriate nucleophile.

    Amidation: Amidation to introduce the oxazole ring.

    Cyclization: Copper-catalyzed cyclization to form the final this compound structure.

Industrial production methods may involve similar steps but optimized for higher yields and scalability .

Chemical Reactions Analysis

Oxazolo[4,5-b]quinoxaline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various disubstituted this compound derivatives .

Properties

CAS No.

269-86-3

Molecular Formula

C9H5N3O

Molecular Weight

171.16 g/mol

IUPAC Name

[1,3]oxazolo[4,5-b]quinoxaline

InChI

InChI=1S/C9H5N3O/c1-2-4-7-6(3-1)11-8-9(12-7)13-5-10-8/h1-5H

InChI Key

ZSWULIBFTCVIDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=N2)OC=N3

Origin of Product

United States

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